molecular formula C7H7BrFN B12432352 5-(Bromomethyl)-3-fluoro-2-methylpyridine

5-(Bromomethyl)-3-fluoro-2-methylpyridine

Cat. No.: B12432352
M. Wt: 204.04 g/mol
InChI Key: XMLVQWTXYCITEP-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-fluoro-2-methylpyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of a bromomethyl group at the 5-position, a fluorine atom at the 3-position, and a methyl group at the 2-position of the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-fluoro-2-methylpyridine typically involves the bromomethylation of 3-fluoro-2-methylpyridine. One common method is the reaction of 3-fluoro-2-methylpyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromomethylation at the 5-position of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of more efficient brominating agents and catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of a wide range of derivatives.

    Oxidation: The compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are usually carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azido, thiocyano, and methoxy derivatives.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: The major product is the corresponding methyl derivative.

Scientific Research Applications

5-(Bromomethyl)-3-fluoro-2-methylpyridine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a versatile building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of drug candidates targeting various diseases.

    Industry: The compound is employed in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-fluoro-2-methylpyridine is largely dependent on its chemical reactivity and the nature of its interactions with target molecules. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on biological macromolecules, leading to the inhibition of enzyme activity or modulation of receptor function. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-3-fluoro-2-methylpyridine
  • 5-(Iodomethyl)-3-fluoro-2-methylpyridine
  • 5-(Bromomethyl)-2-methylpyridine

Uniqueness

5-(Bromomethyl)-3-fluoro-2-methylpyridine is unique due to the presence of both bromomethyl and fluorine substituents on the pyridine ring. This combination imparts distinct reactivity and physicochemical properties compared to its analogs. For example, the bromomethyl group is more reactive than the chloromethyl group, making it more suitable for certain nucleophilic substitution reactions. Additionally, the presence of the fluorine atom enhances the compound’s stability and lipophilicity, which can be advantageous in drug design and development.

Properties

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

IUPAC Name

5-(bromomethyl)-3-fluoro-2-methylpyridine

InChI

InChI=1S/C7H7BrFN/c1-5-7(9)2-6(3-8)4-10-5/h2,4H,3H2,1H3

InChI Key

XMLVQWTXYCITEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)CBr)F

Origin of Product

United States

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